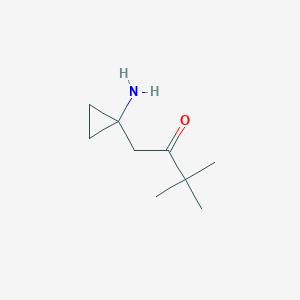

1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one

Description

1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one (CAS No. 1595713-32-8) is a ketone derivative featuring a cyclopropylamine substituent. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol . The compound’s cyclopropyl group may confer unique steric and electronic properties, influencing reactivity and biological activity. Storage conditions and hazard data remain unspecified in the provided evidence, indicating a need for further characterization .

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(1-aminocyclopropyl)-3,3-dimethylbutan-2-one |

InChI |

InChI=1S/C9H17NO/c1-8(2,3)7(11)6-9(10)4-5-9/h4-6,10H2,1-3H3 |

InChI Key |

BQHCLIYOJCJECL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CC1(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 3,3-dimethylbutan-2-one with a cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the cyclopropyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Climbazole (1-(4-Chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one)

- Molecular Formula : C₁₅H₁₇ClN₂O₂

- Key Properties : Colorless liquid, melting point 292.76°C, solubility 0.5% in water .

- Applications : Widely used as an antifungal agent in cosmetics. However, regulatory restrictions (e.g., EU and South African markets) limit its concentration due to environmental toxicity concerns .

- Contrast: Unlike 1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one, climbazole contains a chlorophenoxy-imidazole moiety, enhancing antifungal activity but increasing regulatory scrutiny .

1-Amino-3,3-dimethylbutan-2-one Hydrochloride

- Molecular Formula: C₆H₁₃NO·HCl

- Key Properties : Molecular weight 151.63 g/mol, supplied as a hydrochloride salt .

- Applications: Likely used as a synthetic intermediate.

(±)-1-(1-Hydroxypiperidin-2-yl)-3,3-dimethylbutan-2-one

- Synthesis: Prepared via methanol-mediated reactions in 51% yield .

1-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one

- Molecular Formula : C₇H₁₀BrN₅O₃

- Applications: Lab reagent with discontinued commercial availability, suggesting stability or synthesis challenges . Its nitro-triazole group contrasts with the aminocyclopropyl group, likely influencing explosive or energetic material applications .

Data Tables

Table 1. Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituent |

|---|---|---|---|---|---|

| 1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one | C₈H₁₅NO | 141.21 | N/A | N/A | Cyclopropylamine |

| Climbazole | C₁₅H₁₇ClN₂O₂ | 304.76 | 292.76 | 0.5% in water | Chlorophenoxy-imidazole |

| 1-Amino-3,3-dimethylbutan-2-one hydrochloride | C₆H₁₃NO·HCl | 151.63 | N/A | N/A | Amino, hydrochloride salt |

| (±)-1-(1-Hydroxypiperidin-2-yl)-3,3-dimethylbutan-2-one | C₁₁H₂₁NO₂ | 199.29 | N/A | N/A | Hydroxypiperidin |

Key Findings and Insights

- Structural Influence: The cyclopropylamine group in 1-(1-Aminocyclopropyl)-3,3-dimethylbutan-2-one likely enhances steric hindrance, affecting reactivity compared to climbazole’s planar imidazole ring .

- Regulatory Trends : Climbazole’s restrictions highlight the importance of environmental safety in compound design, a consideration less documented for the target compound .

- Synthetic Utility : Derivatives like the hydroxypiperidin analog demonstrate the versatility of 3,3-dimethylbutan-2-one scaffolds in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.